2,5-Dichlorobenzothiazole

Description

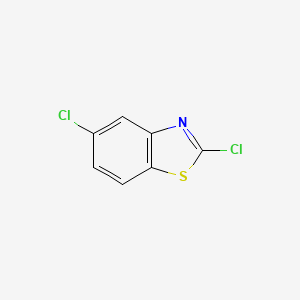

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2,5-dichloro-1,3-benzothiazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H3Cl2NS/c8-4-1-2-6-5(3-4)10-7(9)11-6/h1-3H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LHUHAARPMJISMM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1Cl)N=C(S2)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H3Cl2NS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50536506 | |

| Record name | 2,5-Dichloro-1,3-benzothiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50536506 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

204.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2941-48-2 | |

| Record name | 2,5-Dichloro-1,3-benzothiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50536506 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,5-dichloro-1,3-benzothiazole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Medicinal Chemistry and Biological Activity of 2,5 Dichlorobenzothiazole and Its Analogues

Structure-Activity Relationship (SAR) Studies of Chlorinated Benzothiazoles

The biological activity of benzothiazole (B30560) derivatives is significantly influenced by the nature and position of substituents on the bicyclic ring system. ijpsr.com Structure-activity relationship (SAR) studies are crucial in medicinal chemistry for optimizing lead compounds to enhance their therapeutic potential. For chlorinated benzothiazoles, SAR investigations have revealed that substitutions at the C-2 and C-6 positions are particularly critical for modulating antibacterial and other biological activities. benthamscience.comrsc.org

The 2-position of the benzothiazole nucleus is a key site for chemical modification and has been a major focus of SAR studies. nih.govnih.gov The introduction of various substituent groups at this position can dramatically alter the pharmacological profile of the molecule. Research has demonstrated that the properties of the benzothiazole moiety are strongly affected by the nature of these C-2 substitutions. nih.gov For instance, the functionalization of the benzothiazole motif at the 2-position has led to the synthesis of a large number of compounds with diverse pharmacological activities, including antimicrobial and antiproliferative effects. nih.govnih.gov

Studies on 2-substituted benzothiazoles have shown that incorporating different aryl groups, amines, or other heterocyclic rings can lead to compounds with significant biological effects. ijpsr.comrjptonline.org For example, the synthesis of N-(benzothiazol-2-yl)-2,5-dichlorobenzenesulphonamide, a derivative of 2-aminobenzothiazole (B30445), resulted in a compound with notable antimicrobial properties. asianpubs.org The modification of substituents at the C-2 position is a widely used strategy to develop novel benzothiazole-based therapeutic agents. nih.gov

The presence, number, and position of halogen atoms on the benzothiazole ring are critical determinants of its bioactivity. Halogenation, particularly chlorination, often enhances the pharmacological properties of the molecule.

Comparing dichloro- versus monochloro-benzothiazoles, studies suggest that increased halogenation can lead to improved biological efficacy. For example, in the development of antimicrobial agents, derivatives of 6-chlorobenzothiazole-based thiazolidinone showed higher activity than other substituted analogues. nih.gov The replacement of a trifluoromethoxy (OCF3) group at the 6-position with a chlorine atom resulted in a significant improvement in antibacterial activity against Staphylococcus aureus and resistant strains of Escherichia coli. nih.gov

Furthermore, the compound N-(benzothiazol-2-yl)-2,5-dichlorobenzenesulphonamide, which features two chlorine atoms on the benzene (B151609) sulfonamide moiety attached to the 2-amino-benzothiazole core, has demonstrated significant activity against both Gram-positive and Gram-negative bacteria. asianpubs.org This suggests that the dichlorinated pattern contributes positively to its antimicrobial profile. The combined electron-donating effects of chloro and methoxy (B1213986) groups in certain benzothiazole derivatives have been shown to contribute to their antibacterial activity, indicating that an optimal electron density is necessary for significant efficacy. rsc.org

Antimicrobial Activity Investigations

Chlorinated benzothiazoles, including 2,5-Dichlorobenzothiazole and its analogues, have been the subject of numerous studies to evaluate their potential as antimicrobial agents. These compounds have shown a broad spectrum of activity against various pathogenic bacteria and fungi. saspublishers.com

Derivatives of chlorinated benzothiazoles have demonstrated significant efficacy against a range of both Gram-positive and Gram-negative bacteria. rsc.org In one study, a series of 2-arylbenzothiazole analogues showed good activity against Klebsiella pneumoniae. nih.gov Another investigation involving N-(benzothiazol-2-yl)-2,5-dichlorobenzenesulphonamide and its metal complexes found that the compounds were significantly active against Staphylococcus aureus and Escherichia coli. asianpubs.org

Similarly, research on 2-mercaptobenzothiazole (B37678) derivatives indicated good antibacterial activity against Bacillus subtilis and S. aureus. nih.gov The introduction of chloro, fluoro, and methoxy substituents on the benzothiazole ring system has been identified as a suitable strategy for achieving a broad antibacterial spectrum. rsc.org

Below is a table summarizing the antibacterial activity of selected chlorinated benzothiazole derivatives against various bacterial strains.

| Compound/Derivative Class | Bacterial Strain | Activity/Result | Reference |

|---|---|---|---|

| N-(Benzothiazol-2-yl)-2,5-dichlorobenzenesulphonamide | Staphylococcus aureus | Significantly active | asianpubs.org |

| N-(Benzothiazol-2-yl)-2,5-dichlorobenzenesulphonamide | Escherichia coli | Significantly active | asianpubs.org |

| 6-Chlorobenzothiazole-based thiazolidinone | Staphylococcus aureus (MRSA) | Improved activity (2.5-fold) | nih.gov |

| 6-Chlorobenzothiazole-based thiazolidinone | Escherichia coli (resistant) | Improved activity (2.5-fold) | nih.gov |

| 2-Arylbenzothiazole analogues | Klebsiella pneumoniae | Good activity (MIC ≈ 1.04 µM) | nih.gov |

| 2-Mercaptobenzothiazole derivatives | Bacillus subtilis | Good activity (ZOI = 9–11 mm) | nih.gov |

Benzothiazole derivatives are also recognized for their potent antifungal properties. nih.gov Synthesized derivatives of 2-amino-5-chlorobenzothiazole (B1265905) were evaluated for their antifungal action against Candida glabrata and Aspergillus niger, with some compounds showing good, measurable activity when compared to the standard drug fluconazole (B54011). uobaghdad.edu.iqresearchgate.net

In another study, N-(benzothiazol-2-yl)-2,5-dichlorobenzenesulphonamide and its metal complexes were found to be very active against Candida krusei, even when the standard drug fluconazole showed no activity. asianpubs.org A separate investigation of newly synthesized benzothiazole analogues screened for antifungal activity against Candida albicans and Aspergillus niger also reported promising results. nih.gov

The following table presents findings on the antifungal activity of various chlorinated benzothiazole compounds.

| Compound/Derivative Class | Fungal Strain | Activity/Result | Reference |

|---|---|---|---|

| 2-Amino-5-chlorobenzothiazole derivatives | Candida glabrata | Good measurable activity | uobaghdad.edu.iqresearchgate.net |

| 2-Amino-5-chlorobenzothiazole derivatives | Aspergillus niger | Good measurable activity | uobaghdad.edu.iqresearchgate.net |

| N-(Benzothiazol-2-yl)-2,5-dichlorobenzenesulphonamide | Candida krusei | Very active | asianpubs.org |

| Benzothiazole analogue (Compound 3n) | Candida albicans | Active (MIC = 1.56-12.5 µg/ml) | nih.gov |

| Benzothiazole analogue (Compound 3n) | Aspergillus niger | Active (MIC = 1.56-12.5 µg/ml) | nih.gov |

The antimicrobial action of benzothiazole derivatives is believed to involve multiple mechanisms that disrupt essential cellular processes in microbes. One proposed mechanism is the inhibition of DNA gyrase, an enzyme crucial for bacterial DNA replication. nih.gov Certain benzothiazole derivatives have shown potent inhibition of the DNA gyrase enzyme, which correlates with their antibacterial efficacy. nih.gov

Another significant mechanism involves the disruption of the microbial cell membrane. frontiersin.org This can lead to increased membrane permeability, depolarization of the membrane potential, and leakage of vital intracellular components such as ions, DNA, RNA, and proteins, ultimately causing cell death. frontiersin.orgresearchgate.net Furthermore, these compounds can interfere with cellular metabolism by inhibiting key enzymes involved in energy synthesis and cellular respiration, such as succinate (B1194679) dehydrogenase and ATPase, leading to metabolic dysfunction. frontiersin.orgresearchgate.net Some benzothiazole derivatives are also thought to act by inhibiting muramoyltetrapeptide carboxypeptidase, an enzyme involved in bacterial cell wall synthesis. nih.gov

Anticancer and Antitumor Potency

The benzothiazole scaffold is a significant pharmacophore in the development of new anticancer agents. nih.gov Modifications to this core structure, including the addition of halogen atoms like chlorine, have been explored to enhance its cytotoxic and antiproliferative properties against various human cancer cell lines.

Analogues of this compound have demonstrated significant in vitro cytostatic and antiproliferative activities across a range of human tumor cell lines. Research has shown that the presence and position of chloro substituents on the benzothiazole ring can be crucial for antitumor activity. frontiersin.org

For instance, a dichlorophenyl-containing chlorobenzothiazole derivative exhibited potent growth inhibition against nine different human cancer cell lines. frontiersin.org Notably, it showed a high level of activity against the non-small cell lung cancer cell line HOP-92, with a GI50 value (concentration required to inhibit cell growth by 50%) of 71.8 nM. frontiersin.org The structure-activity relationship (SAR) studies indicated that the presence of three chlorine atoms in this particular compound was a key contributor to its high potency. frontiersin.org

Other studies have highlighted the efficacy of halogenated benzothiazoles against various cancers. The substitution of the 3'-position of 2-(4-aminophenyl)-benzothiazole with halogens, such as chlorine, has been shown to increase antitumor activity against ovarian, colon, and renal cancer cell lines. nih.gov Fluorinated analogues have also shown exquisitely potent and selective inhibitory activity against breast, lung, and colon cancer cell lines, with some compounds registering GI50 values below 0.1 nM in breast cancer cells (MCF-7 and MDA-MB-231). nih.govnih.gov

The table below summarizes the in vitro anticancer activity of various benzothiazole analogues against several human cancer cell lines.

Table 1: In Vitro Anticancer Activity of Selected Benzothiazole Analogues This table is interactive. You can sort and filter the data by clicking on the column headers.

| Compound Class | Cell Line | Cancer Type | Activity Metric | Value |

|---|---|---|---|---|

| Dichlorophenyl chlorobenzothiazole frontiersin.org | HOP-92 | Non-small cell lung | GI50 | 71.8 nM |

| 2-Aminobenzothiazole-TZD hybrid nih.gov | HCT-116 | Colon | IC50 | 7.44 µM |

| 2-Aminobenzothiazole-TZD hybrid nih.gov | MCF-7 | Breast | IC50 | 8.27 µM |

| 2-Aminobenzothiazole-CT hybrid nih.gov | Multiple | Various | IC50 | 10.34-12.14 µM |

| Fluorinated 2-arylbenzothiazole nih.gov | MCF-7 | Breast | GI50 | < 1 nM |

| Fluorinated 2-arylbenzothiazole nih.gov | MDA-MB-231 | Breast | GI50 | < 0.1 nM |

| Fluorinated 2-arylbenzothiazole nih.gov | IGROV-1 | Ovarian | GI50 | < 1 nM |

The dose-response relationship of certain anticancer agents does not always follow a simple linear pattern. Some compounds exhibit a biphasic or hormetic dose-response, where low doses can stimulate cell proliferation, while higher doses induce an inhibitory or cytotoxic effect. nih.gov This phenomenon is characterized by biologically opposite effects at different concentrations. nih.gov

For example, the phytoestrogen Biochanin A has been shown to stimulate the proliferation of MCF-7 human breast carcinoma cells at concentrations below 35 µM, but it inhibits cell growth at concentrations above 106 µM. nih.gov This nonmonotonic dose-response is an important consideration in evaluating the biological activity of therapeutic agents. While this characteristic has been observed for various phytochemicals in cancer cell lines, specific studies detailing a biphasic dose-response for this compound itself are not extensively reported in the reviewed literature. nih.govnih.gov However, the dose-dependent cytotoxic impact of related compounds, such as 2-aminobenzothiazole on laryngeal carcinoma cells, has been clearly demonstrated, showing increased cytotoxicity with increasing concentrations. nih.gov

A significant aspect of the antitumor activity of certain benzothiazole analogues is their ability to modulate cell growth through mechanisms that are independent of hormonal or growth factor receptor status. This suggests a broader applicability for these compounds, particularly in cancers that have developed resistance to targeted therapies.

Research on 2-(4-aminophenyl)-benzothiazole (BTA) and its derivatives has indicated that their distinct cytotoxic response against certain tumor cell lines does not rely on hormonal dependency. nih.gov This is particularly relevant for hormone-refractory cancers, such as certain types of breast cancer. frontiersin.org

Furthermore, studies have shown that benzothiazole derivatives can directly affect key signaling pathways that control cell growth. Some 2-substituted benzothiazoles have been found to inhibit the growth of breast cancer cells by downregulating the activity of the Epidermal Growth Factor Receptor (EGFR). By decreasing EGFR protein levels, these compounds can modulate and suppress critical downstream signaling pathways, including JAK/STAT, ERK/MAPK, and PI3K/Akt/mTOR, which are essential for cancer cell proliferation and survival. This mode of action provides a therapeutic strategy that is not contingent on the estrogen receptor (ER) status of the tumor.

Anti-inflammatory Properties

Chronic inflammation is recognized as a key factor that can contribute to the development and progression of cancer. Therefore, compounds that possess both anticancer and anti-inflammatory properties are of significant therapeutic interest. Benzothiazole and its derivatives have been shown to exhibit a promising spectrum of biological effects, including potent anti-inflammatory activity.

Research has focused on designing novel benzothiazole derivatives that can simultaneously target cancer cell proliferation and inflammatory pathways. This dual-action approach is based on the understanding that key inflammatory cytokines, such as Interleukin-6 (IL-6) and Tumor Necrosis Factor-alpha (TNF-α), play roles in tumor development.

The anti-inflammatory potential of benzothiazole analogues has been evaluated in established preclinical models of inflammation. A widely used in vivo model is the carrageenan-induced paw edema assay in rodents, which measures a compound's ability to reduce acute inflammation.

In these studies, various benzothiazole derivatives have demonstrated significant anti-inflammatory effects. For example, certain novel benzothiazole derivatives bearing benzenesulphonamide and carboxamide moieties effectively inhibited carrageenan-induced rat paw edema, with some compounds achieving up to 80% inhibition three hours after administration. The efficacy of these compounds was found to be comparable to that of conventional non-steroidal anti-inflammatory drugs (NSAIDs) like celecoxib (B62257) and diclofenac (B195802) sodium. Further investigations in these models revealed that active thiazole-based compounds could significantly reduce the expression of COX-2 and 5-LOX genes, as well as the levels of inflammatory mediators prostaglandin (B15479496) E2 (PGE2) and leukotriene B4 (LTB4) in the inflamed tissue.

Table 2: Anti-inflammatory Activity of Benzothiazole Analogues in the Carrageenan-Induced Paw Edema Model

| Compound Series | Time Point (hours) | Maximum % Inhibition | Reference Compound |

|---|---|---|---|

| Benzenesulphonamide/Carboxamide derivatives | 3 | 80% | Celecoxib |

| 2-Amino benzothiazole derivatives | Not Specified | Comparable to standard | Diclofenac Sodium |

Structure-activity relationship (SAR) studies have provided insights into the specific chemical features of the benzothiazole scaffold that are crucial for its anti-inflammatory effects. These studies help in the rational design of more potent anti-inflammatory agents.

A key finding is the importance of substituents on the benzothiazole ring system. An SAR study on 2-amino benzothiazole derivatives revealed that a phenyl ring substituted with a chloro group at the 5-position resulted in better anti-inflammatory activity. This directly highlights the potential of the 2,5-dichloro substitution pattern. The same study also noted that methoxy groups at the 4 and 6-positions enhanced activity.

Other research has pointed to the role of lipophilicity in the anti-inflammatory action of these compounds. A Quantitative Structure-Activity Relationship (QSAR) analysis of a series of benzothiazole derivatives identified XlogP, a measure of lipophilicity, as a major contributing descriptor for anti-inflammatory activity. Additionally, for certain hybrid molecules, an increase in the number of aromatic rings attached to the core structure was found to correlate with enhanced anti-inflammatory effects, as measured by the inhibition of albumin denaturation.

Antitubercular Activity Studies

The benzothiazole scaffold is a significant structural motif in the development of new antitubercular agents. researchgate.net While research on the specific compound this compound is limited, extensive studies on its analogues have revealed potent activity against Mycobacterium tuberculosis, including drug-resistant strains. malariaworld.orgmalariaworld.org

A range of benzothiazole derivatives have demonstrated significant in vitro activity against the H37Rv strain of Mycobacterium tuberculosis (Mtb), as well as multidrug-resistant (MDR) and extensively drug-resistant (XDR) strains. malariaworld.orgmalariaworld.org For instance, an amino-benzothiazole scaffold was identified from a whole-cell screen against a recombinant Mtb strain. biorxiv.orgbdpsjournal.org Subsequent testing of 34 analogues led to the identification of molecules with improved potency and reduced cytotoxicity. biorxiv.orgnih.govbiorxiv.org

In one study, a series of {2-(benzo[d]thiazol-2-yl-methoxy)-5-fluorophenyl}-(4-chlorophenyl)-methanone analogues were synthesized and evaluated. The lead compound from this series exhibited a minimum inhibitory concentration (MIC) of 1 µg/mL against the H37Rv strain and 2 µg/mL against an MDR-Mtb strain. malariaworld.org Another study on pyrimidine-tethered benzothiazole derivatives identified compounds with MIC values as low as 0.24–0.98 µg/mL against the drug-sensitive Mtb strain. malariaworld.org Several of these derivatives also showed good activity against MDR and XDR strains, with MIC values ranging from 0.98 to 62.5 µg/mL and 3.9 to 62.5 µg/mL, respectively. malariaworld.org Furthermore, certain 2-mercaptobenzothiazole derivatives have also been evaluated for their antitubercular potential. nih.gov

| Compound Series | M. tuberculosis Strain | MIC Range (µg/mL) | Reference |

|---|---|---|---|

| {2-(benzo[d]thiazol-2-yl-methoxy)-5-fluorophenyl}-(4-chlorophenyl)-methanone | H37Rv | 1 | malariaworld.org |

| {2-(benzo[d]thiazol-2-yl-methoxy)-5-fluorophenyl}-(4-chlorophenyl)-methanone | MDR-Mtb | 2 | malariaworld.org |

| Pyrimidine-tethered benzothiazoles (e.g., 5c, 5b, 12, 15) | ATCC 25177 (Drug-sensitive) | 0.24 - 0.98 | malariaworld.org |

| Pyrimidine-tethered benzothiazoles | ATCC 35822 (MDR) | 0.98 - 62.5 | malariaworld.org |

| Pyrimidine-tethered benzothiazoles | RCMB 2674 (XDR) | 3.9 - 62.5 | malariaworld.org |

A primary mechanism of action for many antitubercular benzothiazole analogues is the inhibition of the Mycobacterial Membrane Protein Large 3 (MmpL3). researchgate.net MmpL3 is an essential transporter protein responsible for the export of trehalose (B1683222) monomycolate (TMM), a key precursor for mycolic acids, from the cytoplasm to the periplasmic space. researchgate.net Mycolic acids are crucial components of the unique and impermeable outer membrane of mycobacteria.

Inhibition of the MmpL3 transporter disrupts the mycolic acid transport pathway, preventing the formation of the cell wall's outer membrane. researchgate.net This leads to an accumulation of TMM within the cell and a reduction in trehalose dimycolate (TDM) and mycolylated arabinogalactan (B145846) levels, ultimately compromising the structural integrity of the bacterium and leading to cell death. researchgate.net The essentiality of MmpL3 for mycobacterial survival makes it a valuable drug target. researchgate.net Evidence for MmpL3 as the target of benzothiazole-related compounds comes from studies where resistant Mtb mutants were found to have mutations in the mmpL3 gene. researchgate.net

The therapeutic potential of benzothiazole derivatives has been evaluated in various in vivo and intracellular models. Key compounds from the 2-amino benzothiazole series have demonstrated good bactericidal activity against both replicating and non-replicating Mtb. biorxiv.orgnih.gov Notably, certain analogues showed potent activity against intracellular M. tuberculosis within murine macrophages, with some compounds exhibiting significantly greater potency in the intracellular environment compared to aerobic cultures. biorxiv.org

In a murine model of chronic lung infection, a benzothiazole amide demonstrated efficacy, achieving a statistically significant reduction in colony-forming units (CFU) compared to a vehicle control. A separate study involving a different, but related, benzothiadiazole derivative also showed a significant reduction in pulmonary mycobacterial load in mice, with an approximate 2-log reduction in mean pulmonary CFU after 28 days of treatment.

Antimalarial Activity Studies

In addition to their antitubercular properties, benzothiazole derivatives have emerged as a promising class of compounds for antimalarial drug discovery. malariaworld.orgmalariaworld.org Systematic reviews have identified numerous benzothiazole analogues with potent antiplasmodial activity against various strains of the malaria parasite. researchgate.netmalariaworld.orgmalariaworld.org

Benzothiazole analogues have shown potent in vitro activity against both drug-sensitive and drug-resistant strains of Plasmodium falciparum. nih.govbanglajol.info For example, a series of benzothiazole hydrazones were synthesized and found to be active against the malaria parasite. nih.gov The lead compound from this series, designated 5f, exhibited notable antiplasmodial activity against the chloroquine (B1663885)/pyrimethamine-resistant K1 strain of P. falciparum. researchgate.netnih.gov The mechanism for this class of compounds is believed to involve the chelation of free iron and the inhibition of hemozoin formation, a critical detoxification process for the parasite. nih.gov

Another study focused on 2,6-substituted benzothiazole derivatives, particularly those containing a nitro group, which were tested against P. falciparum. banglajol.info One compound, 3b, demonstrated potent inhibition of parasite growth at 24 and 48 hours, with an IC50 value comparable to that of chloroquine at the 48-hour mark. banglajol.info These findings confirm that the benzothiazole scaffold is a valuable starting point for developing novel antimalarial drugs. banglajol.info

| Compound Series | P. falciparum Strain | Activity Noted | Reference |

|---|---|---|---|

| Benzothiazole hydrazone (Compound 5f) | K1 (Chloroquine-resistant) | Potent antiplasmodial activity | researchgate.netnih.gov |

| 2-substituted 6-nitrobenzothiazole (B29876) (Compound 3b) | Not specified | IC50 equal to Chloroquine at 48h | banglajol.info |

| 2-substituted 6-nitrobenzothiazole (Compound 4) | Not specified | Good anti-plasmodial activity at 48h | banglajol.info |

| 6-nitro-benzothiazole (Compound A12) | W2, 3D7, Clinical Isolates | Specific antimalarial properties | cambridge.orgnih.gov |

| Anthranilic acid derivative (Compound C7) | W2, 3D7, Clinical Isolates | Specific antimalarial properties | cambridge.orgnih.gov |

Investigations into the mechanism of action of antimalarial benzothiazoles have included assessments of their effects on different stages of the parasite's intraerythrocytic lifecycle. cambridge.orgnih.gov Studies on 2-substituted 6-nitro- and 6-amino-benzothiazoles revealed that the most active compounds, A12 and C7, were effective against all stages of the parasite. researchgate.netcambridge.orgnih.gov

However, a degree of stage-preferential activity was observed. Compound A12 demonstrated a more pronounced effect on mature schizonts, which are the late-stage forms of the parasite. researchgate.netcambridge.orgnih.gov In contrast, compound C7 was found to be more active against the young schizont forms. researchgate.netcambridge.orgnih.gov This differential activity suggests that while the compounds have a broad impact on parasite viability, they may interact with molecular targets that are more critical or accessible at specific points in the parasite's development. cambridge.org Both compounds were also found to affect the mitochondrial membrane potential of the parasite. cambridge.orgnih.gov

Effects on Mitochondrial Membrane Potential in Parasites

The mitochondrion of parasites, particularly Plasmodium falciparum, represents a critical target for chemotherapeutic intervention. Certain benzothiazole analogues have been investigated for their ability to interfere with mitochondrial function, specifically by disrupting the mitochondrial membrane potential (ΔΨm).

Research on 2-substituted 6-nitro- and 6-amino-benzothiazoles has identified specific compounds that induce depolarization of the plasmodial mitochondria. cambridge.orgnih.gov In a study evaluating 39 derivatives, two compounds, A12 and C7, were found to have a pronounced effect on the mitochondrial membrane potential of P. falciparum. cambridge.org Flow cytometry analysis demonstrated that these compounds caused a dissipation of dye accumulation, indicating mitochondrial depolarization, a mechanism distinct from that of chloroquine which showed no effect. cambridge.org The activity was concentration-dependent, with IC50 values for membrane potential depolarization recorded at 6.64 μM for compound A12 and 8.78 μM for compound C7. cambridge.org This disruption of the mitochondrial membrane potential is proposed to interfere with the parasite's respiratory chain, ultimately leading to cell death. cambridge.org

While not specific to parasites, the broader benzothiazole scaffold has been shown to induce apoptosis in cancer cells through the intrinsic mitochondrial pathway. nih.gov One study identified a novel benzothiazole derivative (BTD) that triggers a loss of mitochondrial transmembrane potential by increasing the generation of reactive oxygen species (ROS). nih.gov This accumulation of ROS compromises the integrity of the mitochondrial membrane, leading to apoptosis. nih.gov This finding in a different cell type further supports the role of mitochondria as a potential target for benzothiazole-based compounds.

In Vivo Evaluation in Malaria Models

The in vitro antimalarial activity of benzothiazole analogues has been substantiated by in vivo studies in rodent models of malaria. The same compounds that demonstrated effects on the mitochondrial membrane potential, A12 and C7, were advanced to in vivo assays in Plasmodium berghei-infected mice. cambridge.orgnih.govresearchgate.net The results from these animal models confirmed the efficacy of the compounds, showing a sustained decrease in parasitemia, which corroborates their potential as antimalarial agents. cambridge.orgnih.gov

In a separate line of research, a series of conjugated benzothiazole hydrazones was synthesized and evaluated for antimalarial properties. nih.gov One of the lead compounds, designated 5f, was tested in a murine model where Swiss albino mice were infected with a lethal, multi-drug-resistant strain of Plasmodium yoelii. nih.gov The in vivo administration of compound 5f resulted in a significant suppression of parasite growth and extended the lifespan of the infected mice. nih.gov

A systematic review of 28 articles covering both in vitro and in vivo studies identified 232 benzothiazole analogues with potent antiplasmodial activity. malariaworld.orgmalariaworld.orgnih.gov These studies confirm that benzothiazoles can inhibit blood-stage parasites in vivo, highlighting the scaffold's promise for the development of new treatments for malaria. malariaworld.orgmalariaworld.orgnih.gov

Other Pharmacological Activities (as observed for broader benzothiazole scaffold)

The benzothiazole nucleus is recognized as a "privileged scaffold" in medicinal chemistry, serving as the core for compounds exhibiting a wide array of biological activities.

Anthelmintic Activity

The benzothiazole scaffold is a core component of various compounds demonstrating anthelmintic properties. Historically, several substituted benzothiazoles have been identified as potent anthelmintic drugs. The anthelmintic tioxidazole, for example, is a benzothiazole derivative that functions by impairing the ability of the tapeworm Hymenolepis diminuta to absorb and metabolize glucose from its host. nih.gov

More recent studies have continued to explore this activity. In one investigation, newly synthesized benzothiazole derivatives were evaluated for their anthelmintic effects using earthworms as a model organism and albendazole (B1665689) as a reference standard. plos.org The results indicated that several of the tested compounds exhibited significant anthelmintic activity. plos.org Another study focused on developing new agents against Schistosoma mansoni, the parasite responsible for schistosomiasis. nih.gov In this research, copper complexes of benzothiazol-2-yl-dithiocarbamates showed potent schistosomicidal activity in vitro, achieving 100% worm mortality at a concentration of 10 μg/mL, comparable to the standard drug praziquantel. nih.gov

Anticonvulsant Activity

The benzothiazole framework is integral to numerous compounds that have been investigated for their potential in managing epilepsy. malariaworld.org Derivatives of this scaffold have shown significant efficacy in preclinical models of convulsions.

One study focused on novel benzothiazole-coupled sulfonamide derivatives. The anticonvulsant activity was assessed using the maximal electroshock (MES) test and the pentylenetetrazole (PTZ) induced seizure test. In the MES model, compound 9 was identified as the most potent agent, while in the PTZ model, compound 8 showed the highest potency. cambridge.org Structure-activity relationship (SAR) analysis revealed that substitutions on the N-[4-(benzothiazole-2-yl) phenyl] 3-substituted benzene sulfonamide were more effective than 4-substituted derivatives, and a para-chloro group on the benzene sulfonamide moiety enhanced activity compared to bromo or fluoro groups. cambridge.org

Another research effort synthesized a series of 2-aminobenzothiazole derivatives. Among the target compounds, V-5 (4-chlorophenyl 4-(2-(benzo[d]thiazol-2-ylamino)acetamido)benzoate) was identified as having the strongest anticonvulsant effect, positioning it as a potential lead molecule for further development. nih.gov The diverse biological activities of benzothiazoles, including their role in clinically used drugs like Riluzole, underscore their potential as promising candidates for new anticonvulsant therapies. cambridge.org

| Compound Series | Lead Compound(s) | Screening Model | Key Finding | Reference |

|---|---|---|---|---|

| Benzothiazole Coupled Sulfonamides | Compound 9 | Maximal Electroshock (MES) | Most potent compound in the MES model. | cambridge.org |

| Benzothiazole Coupled Sulfonamides | Compound 8 | Pentylenetetrazole (PTZ) | Most potent anticonvulsant agent in the PTZ test. | cambridge.org |

| 2-Aminobenzothiazole Derivatives | V-5 | Not Specified | Demonstrated the strongest anticonvulsant effect among tested compounds. | nih.gov |

Antioxidant Capacity

Benzothiazole derivatives have been investigated for their potential as antioxidant agents, which are crucial in combating oxidative stress implicated in numerous diseases. Various studies have demonstrated the free radical scavenging capabilities of compounds built on this scaffold.

In one study, a series of 2-aryl benzothiazole derivatives were synthesized and evaluated for their antioxidant potential using both the 2,2-diphenyl-1-picrylhydrazyl (DPPH) and the 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulphonic acid) (ABTS) assays. The ABTS assay, being more sensitive, showed that six compounds (BTA-1, BTA-4, BTA-5, BTA-8, BTA-11, and BTA-12 ) exhibited antioxidant activity better than or comparable to the standard, ascorbic acid, at a concentration of 100 µg/ml. researchgate.net

Another investigation into multifunctional benzothiazole derivatives for skin protection also highlighted their antioxidant properties. Compounds 9a and 10a were noted for having a multifunctional profile that included good antioxidant activity alongside other beneficial properties like UV filtering. malariaworld.org The antioxidant capacity, evaluated through methods like the DPPH and ferric reducing power assays, has identified specific benzothiazole derivatives with significant radical scavenging potential, making them candidates for further exploration as therapeutic antioxidant agents. researchgate.netnih.gov

| Compound Series | Lead Compound(s) | Assay Method | Key Finding | Reference |

|---|---|---|---|---|

| 2-Aryl Benzothiazoles | BTA-1, BTA-4, BTA-5, BTA-8, BTA-11, BTA-12 | ABTS Assay | Showed better antioxidant activity than ascorbic acid at 80 μg/ml. | researchgate.net |

| 2-Aryl Benzothiazoles | BTA-1, BTA-5, BTA-8 | DPPH Assay | Showed better or comparable activity to ascorbic acid. | researchgate.net |

| Multifunctional Benzothiazoles | 10a | Not Specified | Showed good antioxidant activity. | malariaworld.org |

Mechanistic Investigations of 2,5 Dichlorobenzothiazole Analogues

Cellular and Molecular Interactions

Beyond direct enzyme inhibition, the biological effects of 2,5-dichlorobenzothiazole analogues can be attributed to their interactions with broader cellular structures and molecular components. These interactions can lead to the disruption of essential life processes, particularly in microorganisms.

The antimicrobial activity of benzothiazole (B30560) derivatives has been well-documented, and research has begun to elucidate the underlying cellular mechanisms. nih.gov Studies on various substituted benzothiazoles suggest that their mode of action may involve the disruption of the bacterial cell membrane and interaction with intracellular components such as DNA.

For instance, a series of benzothiazole amides exhibited different modes of action based on their specific substitutions. Some derivatives were found to perturb the bacterial membrane, while others were shown to bind to plasmid DNA, thereby inhibiting essential cellular processes. Structure-activity relationship (SAR) studies have highlighted that substitutions at the 2nd and 6th positions of the benzothiazole nucleus are crucial for antibacterial activity. This suggests that the chloro substitutions at the 2 and 5 positions of this compound are likely to play a significant role in its antimicrobial efficacy.

Furthermore, docking studies with other benzothiazole derivatives have predicted that inhibition of enzymes involved in cell wall synthesis, such as LD-carboxypeptidase, could be a possible mechanism of antibacterial action. nih.gov This multifaceted disruption of essential cellular processes likely contributes to the potent antimicrobial effects observed for this class of compounds.

The ability of a compound to interact with and permeate biological membranes is a critical determinant of its bioavailability and mechanism of action. The lipophilic nature of the benzothiazole core suggests that it can readily interact with the lipid bilayer of cell membranes.

Studies involving liposomes decorated with 2-(4'-aminophenyl)benzothiazole have demonstrated that these molecules can be successfully incorporated into lipid membranes. nih.gov The stability and integrity of these benzothiazole-containing liposomes in the presence of serum proteins further support the compatibility of the benzothiazole scaffold with lipid environments. nih.gov The interaction of such compounds with the cell membrane can alter its physical properties, such as fluidity, which may in turn affect the function of membrane-bound proteins and transport systems.

While direct studies on the interaction of this compound with biomembranes are not yet available, the behavior of analogous compounds suggests that it would likely partition into the hydrophobic core of the lipid bilayer. researchgate.net This interaction could be a key initial step in its mechanism of action, facilitating its entry into the cell and subsequent interaction with intracellular targets.

Influence on Efflux Pump Mechanisms in Bacterial Resistance

The rise of multidrug-resistant (MDR) bacteria presents a significant global health challenge, prompting research into novel therapeutic strategies. One such strategy involves the inhibition of bacterial efflux pumps, which are transmembrane proteins that actively extrude antibiotics from the bacterial cell, thereby conferring resistance. nih.gov Overexpression of these pumps is a key mechanism by which bacteria can evade the effects of a wide range of antimicrobial agents. acs.org Consequently, efflux pump inhibitors (EPIs) are being investigated as potential adjuvants to restore the efficacy of existing antibiotics. nih.gov

The benzothiazole scaffold has emerged as a promising structural motif in the development of new EPIs. While direct studies on this compound are limited in publicly available literature, research on analogous and related heterocyclic structures, such as 1,4-benzothiazine and 2,1,3-benzothiadiazol derivatives, provides insight into the potential role of this chemical class. These compounds are being explored for their ability to interfere with the function of critical efflux pump systems, particularly the Resistance-Nodulation-Division (RND) family in Gram-negative bacteria and the NorA pump (a member of the Major Facilitator Superfamily) in Gram-positive bacteria like Staphylococcus aureus. acs.orgfrontiersin.org

The mechanism of inhibition by these compounds is often competitive; the EPI molecule is recognized and bound by the efflux pump, preventing the simultaneous binding and expulsion of the antibiotic substrate. mdpi.com This leads to an increased intracellular concentration of the antibiotic, allowing it to reach its target and exert its bactericidal or bacteriostatic effect. Research into benzothiazole and related analogues involves evaluating their ability to potentiate the activity of common antibiotics against resistant bacterial strains. This is typically measured by determining the fold-reduction in the Minimum Inhibitory Concentration (MIC) of an antibiotic in the presence of the potential EPI.

Key findings from studies on benzothiazole-related compounds demonstrate their potential as efflux pump inhibitors. For instance, certain 1,4-benzothiazine derivatives have been shown to restore the activity of ciprofloxacin (B1669076) against a norA-overexpressing strain of S. aureus. acs.org Similarly, a 2,1,3-benzothiadiazol derivative was identified to have activity against Burkholderia cenocepacia, with resistance to the compound linked to the overexpression of the RND-9 efflux pump, highlighting the interaction between this class of molecules and bacterial efflux systems. frontiersin.org

| Compound Class | Target Pump (Family) | Bacterial Strain | Potentiated Antibiotic | Observed Effect |

|---|---|---|---|---|

| 1,4-Benzothiazine derivatives | NorA (MFS) | Staphylococcus aureus (NorA overexpressing) | Ciprofloxacin | Restoration of Ciprofloxacin activity acs.org |

| 2,1,3-Benzothiadiazol-5-yl derivative (10126109) | RND-9 (RND) | Burkholderia cenocepacia | N/A (Direct Activity) | Resistance mediated by RND-9 overexpression frontiersin.org |

| Pyridopyrimidine analogues | MexB, AcrB (RND) | P. aeruginosa, E. coli | Fluoroquinolones | Inhibition of antibiotic efflux ijmr.org.in |

| Pyranopyridine derivative (MBX2319) | AcrAB (RND) | E. coli | Ciprofloxacin, Levofloxacin | 2 to 8-fold reduction in antibiotic MIC nih.gov |

Photobiological and Spectroscopic Mechanistic Insights

Electronic Absorption Spectroscopy for Molecular Organization

Electronic absorption spectroscopy is a powerful technique used to probe the electronic structure of molecules and understand how they interact and organize in different environments. The absorption of ultraviolet or visible light by a molecule promotes an electron from a lower energy ground state to a higher energy excited state. The specific wavelengths of light absorbed are characteristic of the molecule's structure, corresponding to distinct electronic transitions, such as π → π* and n → π* transitions. For aromatic and heterocyclic systems like benzothiazoles, the π → π* transitions are typically the most intense and are sensitive to the molecular environment.

When molecules like this compound transition from being isolated in a dilute solution to forming aggregates at higher concentrations or in specific media, their electronic absorption spectra often exhibit significant changes. These spectral shifts provide valuable information about the formation of ordered molecular assemblies and the nature of the intermolecular interactions. The aggregation process can lead to two main types of spectral shifts, which are indicative of the relative orientation of the molecules within the aggregate:

Hypsochromic shift (blue shift): A shift to shorter wavelengths, characteristic of H-aggregates (face-to-face stacking).

Bathochromic shift (red shift): A shift to longer wavelengths, characteristic of J-aggregates (head-to-tail arrangement).

The study of such phenomena in related heterocyclic compounds, such as 1,3,4-thiadiazole (B1197879) derivatives, has shown that molecular aggregation can be facilitated in specific environments, like micellar systems, leading to distinct changes in their absorption and fluorescence properties. mdpi.com Analysis of these spectral changes allows for the characterization of the aggregate's structure and the strength of the intermolecular electronic coupling.

| Aggregate Type | Molecular Arrangement | Spectral Shift | Wavelength Change | Indication |

|---|---|---|---|---|

| H-aggregate | Parallel (Face-to-Face) | Hypsochromic | Shorter (Blue Shift) | Strong intermolecular coupling |

| J-aggregate | End-to-End (Head-to-Tail) | Bathochromic | Longer (Red Shift) | Strong intermolecular coupling |

Exciton (B1674681) Splitting Theory in Molecular Aggregate Analysis

The spectral changes observed upon molecular aggregation are explained by exciton theory. In a molecular aggregate, the transition dipole moments of the individual chromophores (monomers) interact, leading to the delocalization of the excited state over multiple molecules. This collective excited state is called a Frenkel exciton. According to molecular exciton theory, the coupling of monomer excited states within an aggregate causes the original monomer excited state energy level to split into a series of new exciton energy levels, often referred to as an "exciton band." libretexts.org

The magnitude of this splitting, known as Davydov splitting, and the allowed transitions to these new exciton states depend critically on the geometric arrangement of the molecules within the aggregate. For a simple dimer (two interacting molecules), the single excited state of the monomer splits into two distinct exciton states. libretexts.org

In H-aggregates , where molecules are arranged face-to-face, the transition to the higher-energy exciton state is optically allowed, while the transition to the lower-energy state is forbidden. This results in a single absorption band that is blue-shifted relative to the monomer absorption.

In J-aggregates , with a head-to-tail arrangement, the transition to the lower-energy exciton state is allowed, leading to a sharp, red-shifted absorption band.

The analysis of these spectral features allows for a detailed understanding of the supramolecular structure. The energy splitting (ΔE) is inversely related to the distance between the molecules and is dependent on their relative orientation. By predicting the absorption spectrum of an aggregate, researchers can infer the angle between the molecular transition dipoles and model the precise organization of molecules like this compound in the solid state or in aggregated forms. libretexts.org This theoretical framework is essential for connecting the macroscopic optical properties of a material to its microscopic molecular arrangement.

Computational and Theoretical Studies of Dichlorobenzothiazole Structures

Quantum Chemical Analyses

Quantum chemical analyses are foundational to understanding the intrinsic properties of a molecule. By solving approximations of the Schrödinger equation, these methods elucidate electron distribution, molecular geometry, and energetic landscapes, which collectively determine the molecule's stability, reactivity, and spectroscopic characteristics.

Density Functional Theory (DFT) has become a primary method in computational chemistry for investigating the electronic structure of molecules. nih.gov It is favored for its balance of accuracy and computational efficiency. DFT calculations are used to optimize molecular geometry, determining the most stable three-dimensional arrangement of atoms by finding the minimum energy conformation. mgesjournals.com For benzothiazole (B30560) derivatives, DFT methods, particularly those using the B3LYP hybrid functional, have proven effective in reproducing molecular properties and vibrational spectra. nih.gov These calculations provide optimized geometric parameters such as bond lengths, bond angles, and dihedral angles, which are crucial for understanding the molecule's structural framework. mgesjournals.com

The frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are central to chemical reactivity and electronic properties. The HOMO, acting as an electron donor, and the LUMO, acting as an electron acceptor, dictate the molecule's ability to interact with other chemical species. mgesjournals.comresearchgate.net The distribution and energy of these orbitals are key to understanding charge transfer interactions within the molecule. In conjugated molecules like benzothiazoles, the HOMO and LUMO are often delocalized across the π-system. The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a critical parameter.

| Property | Description | Significance |

| HOMO | Highest Occupied Molecular Orbital | Represents the ability to donate an electron; associated with ionization potential. |

| LUMO | Lowest Unoccupied Molecular Orbital | Represents the ability to accept an electron; associated with electron affinity. |

The energy gap (ΔE) between the HOMO and LUMO is a crucial quantum chemical descriptor that helps determine a molecule's kinetic stability and chemical reactivity. mdpi.comsemanticscholar.org A large HOMO-LUMO gap implies high stability and low reactivity, as more energy is required to excite an electron from the HOMO to the LUMO. semanticscholar.org Conversely, a small energy gap suggests the molecule is more reactive and can be easily polarized. This energy gap is instrumental in predicting the bioactivity of molecules through intramolecular charge transfer (ICT).

From the energies of the HOMO and LUMO, several other chemical reactivity descriptors can be calculated to provide a more comprehensive understanding of the molecule's behavior. researchgate.net

Global Reactivity Descriptors Derived from HOMO and LUMO Energies:

Ionization Energy (I): The energy required to remove an electron. Approximated as I ≈ -EHOMO.

Electron Affinity (A): The energy released when an electron is added. Approximated as A ≈ -ELUMO.

Electronegativity (χ): The ability of an atom to attract electrons. Calculated as χ = (I + A) / 2.

Global Hardness (η): A measure of resistance to charge transfer. Calculated as η = (I - A) / 2. A hard molecule has a large energy gap, while a soft molecule has a small one.

The table below presents theoretical values for these parameters for a representative benzothiazole analog, calculated using DFT, illustrating the typical data obtained from such studies.

| Parameter | Formula | Illustrative Value (eV) |

| EHOMO | - | -6.21 |

| ELUMO | - | -1.89 |

| Energy Gap (ΔE) | ELUMO - EHOMO | 4.32 |

| Ionization Energy (I) | -EHOMO | 6.21 |

| Electron Affinity (A) | -ELUMO | 1.89 |

| Global Hardness (η) | (I - A) / 2 | 2.16 |

| Electronegativity (χ) | (I + A) / 2 | 4.05 |

Note: The values presented are illustrative, based on calculations for a related benzothiazole derivative to demonstrate the output of quantum chemical analyses.

Molecular Docking and Dynamics Simulations

While quantum chemical methods describe the intrinsic properties of a molecule, molecular docking and dynamics simulations are used to predict how a molecule interacts with biological macromolecules, such as proteins or enzymes. These computational techniques are vital in drug discovery for identifying potential therapeutic targets and understanding mechanisms of action. nih.govresearchgate.net

Molecular docking is a computational method that predicts the preferred orientation of a ligand (like 2,5-Dichlorobenzothiazole) when bound to a target protein. nih.gov The process involves placing the ligand into the active site of the protein and evaluating the binding affinity using a scoring function, which estimates the free energy of binding. researchgate.net The results provide insights into the binding mode and the specific intermolecular interactions that stabilize the ligand-protein complex.

These interactions are typically categorized as: nih.gov

Hydrogen Bonds: Interactions between a hydrogen atom and an electronegative atom like oxygen or nitrogen.

Hydrophobic Interactions: Interactions between nonpolar groups.

Van der Waals Forces: Weak, short-range electrostatic attractions.

Ionic Interactions: Attractions between charged species.

Studies on various benzothiazole derivatives have shown their ability to bind to the active sites of numerous protein targets, including those involved in cancer and viral diseases. nih.govnih.gov For example, docking studies have explored the interactions of benzothiazoles with targets like the SARS-CoV-2 main protease and human angiotensin-converting enzyme 2 (ACE2). nih.gov

Computational modeling serves as a bridge between a molecule's chemical structure and its biological activity. excli.de By combining quantum chemical calculations with molecular docking, researchers can rationalize why certain compounds exhibit specific biological effects.

For instance, the electronic properties calculated via DFT, such as the HOMO-LUMO gap, can explain a compound's reactivity and potential to act as an antioxidant. researchgate.net A lower energy gap might indicate a greater ability to donate electrons, which is a key mechanism for scavenging free radicals. researchgate.net

Similarly, molecular docking results can explain the inhibitory activity of a compound against a particular enzyme. A high binding affinity (indicated by a low docking score) and the formation of critical hydrogen bonds or hydrophobic interactions with key amino acid residues in the enzyme's active site can provide a structural basis for the compound's potency. jocpr.com Molecular dynamics simulations can further assess the stability of these ligand-protein complexes over time, confirming that the predicted binding mode is maintained. nih.gov This integrated computational approach is essential for structure-activity relationship (SAR) studies, guiding the design of more potent and selective molecules. nih.gov

Reaction Mechanism Modeling

Modeling the reaction mechanisms of a molecule like this compound would theoretically involve a deep dive into its potential energy surface and the quantum mechanical properties that govern its electronic transitions.

A Potential Energy Surface (PES) is a fundamental concept in computational chemistry that maps the energy of a molecule as a function of its geometry. By analyzing the PES, chemists can predict the most likely pathways for a chemical reaction, identifying transition states, intermediates, and products. This analysis provides critical insights into the kinetics and thermodynamics of a reaction.

For a molecule such as this compound, a PES analysis would be instrumental in understanding its reactivity, for instance, in nucleophilic aromatic substitution reactions, which are common for halogenated aromatic compounds. The analysis would reveal the energy barriers for the substitution of each chlorine atom, helping to predict regioselectivity.

Table 1: Hypothetical Data for PES Analysis of a Reaction Pathway of this compound

| Stationary Point | Relative Energy (kcal/mol) | Key Geometric Parameters |

| Reactants (this compound + Nucleophile) | 0.0 | - |

| Transition State 1 | +15.2 | Formation of Meisenheimer complex |

| Intermediate (Meisenheimer Complex) | -5.8 | C-Nu bond formed, C-Cl bond elongated |

| Transition State 2 | +10.5 | Cleavage of C-Cl bond |

| Products | -20.1 | Monosubstituted benzothiazole + Cl- |

Note: The data in this table is hypothetical and for illustrative purposes only, as specific research on the PES analysis for this compound is not available.

Spin-flip transitions and spin-orbit coupling are quantum mechanical phenomena that are particularly important in understanding the photophysical properties of molecules, including processes like phosphorescence and intersystem crossing. Spin-flip transitions involve a change in the spin state of an electron, which are formally forbidden by selection rules but can be enabled through spin-orbit coupling.

Spin-orbit coupling is the interaction between an electron's spin and its orbital motion around the nucleus. This effect is more pronounced in molecules containing heavy atoms, such as chlorine. For this compound, the presence of two chlorine atoms and a sulfur atom would suggest that spin-orbit coupling effects could be significant in its excited state dynamics.

Theoretical investigations into these effects for this compound would likely employ methods such as time-dependent density functional theory (TD-DFT) to calculate the energies of different spin states (singlets and triplets) and the magnitude of spin-orbit coupling between them. This information is crucial for designing materials for applications such as organic light-emitting diodes (OLEDs).

Table 2: Illustrative Calculated Spin-Orbit Coupling Matrix Elements for an Aromatic Molecule

| Interacting States | Spin-Orbit Coupling (cm⁻¹) |

| S₁ - T₁ | 0.52 |

| S₁ - T₂ | 1.25 |

| S₂ - T₁ | 0.89 |

Note: This table presents illustrative data. Specific calculations for this compound are not available in the reviewed literature.

Advanced Analytical Methodologies for Characterization and Biological Evaluation of Dichlorobenzothiazole Derivatives

Spectroscopic Characterization

Spectroscopic methods are indispensable for the structural elucidation of 2,5-dichlorobenzothiazole derivatives. These techniques rely on the interaction of electromagnetic radiation with the molecules to provide detailed information about their atomic composition and connectivity.

Fourier-Transform Infrared (FT-IR) Spectroscopy

Fourier-Transform Infrared (FT-IR) spectroscopy is a powerful technique for identifying the functional groups present in a molecule. The absorption of infrared radiation causes molecular vibrations at specific frequencies, which are characteristic of the bonds within the molecule. In the context of this compound derivatives, FT-IR spectroscopy is crucial for confirming the presence of the benzothiazole (B30560) core and any appended functional moieties.

The FT-IR spectrum of a this compound derivative would be expected to exhibit several characteristic absorption bands. The aromatic C-H stretching vibrations typically appear above 3000 cm⁻¹. The C=N stretching vibration of the thiazole (B1198619) ring is expected in the 1650-1550 cm⁻¹ region. The C-S stretching vibration, also part of the thiazole ring, can be observed in the fingerprint region, typically around 800-600 cm⁻¹. Furthermore, the C-Cl stretching vibrations associated with the two chlorine atoms on the benzene (B151609) ring would produce strong absorptions in the 1100-800 cm⁻¹ range. For derivatives containing other functional groups, such as an amino group at the 2-position (2-amino-5-chlorobenzothiazole), characteristic N-H stretching bands would be observed around 3400-3200 cm⁻¹. researchgate.net Similarly, the presence of a carbonyl group (C=O) in a derivative would give rise to a strong absorption band in the 1700 cm⁻¹ region. researchgate.net

Expected FT-IR Absorption Bands for this compound Derivatives

| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |

| Aromatic C-H Stretch | 3100-3000 | Medium to Weak |

| C=N Stretch (Thiazole Ring) | 1650-1550 | Medium |

| C=C Stretch (Aromatic Ring) | 1600-1450 | Medium to Strong |

| C-Cl Stretch | 1100-800 | Strong |

| C-S Stretch | 800-600 | Medium to Weak |

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H-NMR, ¹³C-NMR, 2D NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful tool for the structural elucidation of organic compounds in solution. It provides detailed information about the chemical environment of individual atoms, primarily hydrogen (¹H) and carbon (¹³C).

¹H-NMR Spectroscopy: The ¹H-NMR spectrum of this compound would provide information on the number, connectivity, and chemical environment of the protons on the aromatic ring. The protons on the dichlorinated benzene ring would appear in the aromatic region of the spectrum, typically between 7.0 and 8.5 ppm. The exact chemical shifts and coupling patterns would depend on the substitution pattern. For this compound, one would expect to see three distinct signals for the three aromatic protons. The proton at position 4 would likely be a doublet, the proton at position 6 a doublet of doublets, and the proton at position 7 a doublet. The coupling constants between adjacent protons would be in the range of 7-9 Hz for ortho-coupling and 2-3 Hz for meta-coupling.

¹³C-NMR Spectroscopy: The ¹³C-NMR spectrum provides information about the carbon skeleton of the molecule. Each unique carbon atom in this compound would give rise to a distinct signal. The chemical shifts of the carbon atoms are influenced by their hybridization and the electronegativity of the atoms attached to them. The carbon atoms of the benzene ring would resonate in the range of 120-150 ppm. The carbon atoms of the thiazole ring would also have characteristic chemical shifts, with the C2 carbon being significantly deshielded due to its attachment to two heteroatoms (N and S).

2D NMR Spectroscopy: Two-dimensional (2D) NMR techniques, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), are invaluable for establishing the connectivity between atoms. COSY spectra reveal proton-proton couplings, helping to identify adjacent protons in the molecule. HSQC spectra correlate directly bonded proton and carbon atoms, allowing for the unambiguous assignment of ¹H and ¹³C signals. These techniques are particularly useful for complex derivatives of this compound.

Expected ¹H and ¹³C NMR Chemical Shifts (δ) for this compound

| Atom | Expected ¹H Chemical Shift (ppm) | Expected ¹³C Chemical Shift (ppm) |

| H-4 | 7.8-8.2 (d) | - |

| H-6 | 7.4-7.6 (dd) | - |

| H-7 | 7.6-7.8 (d) | - |

| C-2 | - | 155-165 |

| C-4 | - | 125-135 |

| C-5 | - | 130-140 (C-Cl) |

| C-6 | - | 120-130 |

| C-7 | - | 120-130 |

| C-8 (C-S) | - | 135-145 |

| C-9 (C-N) | - | 150-160 |

Note: The expected chemical shifts are estimates and can vary depending on the solvent and the presence of other substituents.

Mass Spectrometry (LC-MS/MS, LCMS-ESI) for Structural Elucidation and Detection

Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is used to determine the molecular weight of a compound and to deduce its structure by analyzing the fragmentation patterns of the molecular ion.

For this compound, the molecular ion peak would be expected at an m/z corresponding to its molecular weight. A key feature in the mass spectrum of a dichlorinated compound is the isotopic pattern of the molecular ion. Chlorine has two stable isotopes, ³⁵Cl (75.8% abundance) and ³⁷Cl (24.2% abundance). Therefore, the molecular ion of this compound will appear as a cluster of peaks: M⁺ (containing two ³⁵Cl atoms), [M+2]⁺ (containing one ³⁵Cl and one ³⁷Cl atom), and [M+4]⁺ (containing two ³⁷Cl atoms), with relative intensities of approximately 9:6:1. This characteristic isotopic pattern is a definitive indicator of the presence of two chlorine atoms in the molecule.

Fragmentation of the molecular ion can provide further structural information. Common fragmentation pathways for benzothiazoles involve cleavage of the thiazole ring and loss of small neutral molecules such as HCN or CS. The presence of the chlorine atoms will also influence the fragmentation, and fragments containing chlorine will also exhibit the characteristic isotopic pattern.

Techniques like Liquid Chromatography-Mass Spectrometry (LC-MS) and LC-MS with Electrospray Ionization (LCMS-ESI) are particularly useful for the analysis of complex mixtures and for detecting trace amounts of this compound derivatives in biological matrices.

Expected Fragmentation Pattern for this compound

| m/z | Possible Fragment |

| [M]⁺, [M+2]⁺, [M+4]⁺ | Molecular ion |

| [M-Cl]⁺ | Loss of a chlorine atom |

| [M-HCN]⁺ | Loss of hydrogen cyanide from the thiazole ring |

| [M-CS]⁺ | Loss of carbon monosulfide from the thiazole ring |

UV-Vis Spectroscopy for Solution-Phase Studies and Binding Interactions

UV-Visible (UV-Vis) spectroscopy measures the absorption of ultraviolet and visible light by a compound. This technique is particularly useful for studying compounds containing chromophores, which are parts of a molecule that absorb light. The benzothiazole ring system in this compound is a chromophore, and its derivatives are expected to absorb UV light in the range of 200-400 nm.

The UV-Vis spectrum of a this compound derivative can provide information about the extent of conjugation in the molecule. The position of the maximum absorbance (λ_max) and the molar absorptivity (ε) are characteristic of the compound's electronic structure. Changes in the substitution pattern on the benzothiazole ring can lead to shifts in the λ_max to longer (bathochromic shift) or shorter (hypsochromic shift) wavelengths.

UV-Vis spectroscopy is also a valuable tool for studying the binding interactions of this compound derivatives with biological macromolecules, such as proteins and DNA. Upon binding, the chemical environment of the chromophore can change, leading to alterations in the UV-Vis spectrum, such as a shift in the λ_max or a change in the absorbance intensity. These changes can be used to determine binding constants and to gain insights into the nature of the interaction. researchgate.net

Chromatographic Techniques

Chromatographic techniques are essential for the separation, purification, and purity assessment of this compound and its derivatives.

Thin Layer Chromatography (TLC) for Reaction Monitoring and Purity Assessment

Thin Layer Chromatography (TLC) is a simple, rapid, and versatile chromatographic technique used to separate mixtures of compounds. It is widely employed in synthetic chemistry to monitor the progress of reactions, to identify the components of a mixture, and to assess the purity of a compound.

In the context of the synthesis of this compound derivatives, TLC can be used to track the disappearance of starting materials and the appearance of the product over time. By comparing the retention factor (R_f) value of the product spot with that of the starting materials, a chemist can determine when the reaction is complete. The R_f value is the ratio of the distance traveled by the compound to the distance traveled by the solvent front and is dependent on the compound's structure, the stationary phase (e.g., silica (B1680970) gel), and the mobile phase (the solvent system).

TLC is also an effective method for assessing the purity of a synthesized this compound derivative. A pure compound should ideally show a single spot on the TLC plate. The presence of multiple spots indicates the presence of impurities. Visualization of the spots on the TLC plate can be achieved by various methods, including exposure to UV light (if the compounds are UV-active) or by staining with a suitable chemical reagent. miamioh.edu

High-Performance Liquid Chromatography (HPLC) for Purity Analysis

High-Performance Liquid Chromatography (HPLC) stands as a cornerstone technique for assessing the purity of newly synthesized chemical entities, including dichlorobenzothiazole derivatives. This method is instrumental in separating the main compound from any impurities, starting materials, or byproducts generated during synthesis. The development and validation of a robust HPLC method are critical for ensuring the quality and consistency of the final product.

A typical approach for the purity analysis of benzothiazole analogues involves Reverse-Phase HPLC (RP-HPLC). In this mode of chromatography, a non-polar stationary phase is used in conjunction with a polar mobile phase. For instance, a C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is commonly employed as the stationary phase. The mobile phase often consists of a mixture of an organic solvent, such as acetonitrile (B52724) or methanol, and an aqueous buffer. The composition of the mobile phase can be delivered in either an isocratic mode (constant composition) or a gradient mode (composition varies over time) to achieve optimal separation of all components in the sample mixture.

Method development for a specific dichlorobenzothiazole derivative would involve optimizing several parameters to ensure sharp, well-resolved peaks with acceptable retention times. Key parameters that are typically fine-tuned include the organic-to-aqueous ratio in the mobile phase, the pH of the aqueous buffer, the flow rate, and the column temperature. Detection is commonly performed using an ultraviolet (UV) detector set at a wavelength where the analyte exhibits maximum absorbance, ensuring high sensitivity.

Once developed, the HPLC method must be validated according to the guidelines set forth by the International Council for Harmonisation (ICH). This validation process ensures that the method is reliable, reproducible, and suitable for its intended purpose. The validation parameters typically assessed include:

Specificity: The ability of the method to unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradation products, or matrix components.

Linearity: The ability of the method to elicit test results that are directly proportional to the concentration of the analyte within a given range.

Range: The interval between the upper and lower concentrations of the analyte in the sample for which it has been demonstrated that the analytical procedure has a suitable level of precision, accuracy, and linearity.

Accuracy: The closeness of the test results obtained by the method to the true value. This is often determined by recovery studies of spiked samples.

Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This is usually expressed as the relative standard deviation (RSD) for a series of measurements and is assessed at different levels (intraday, interday).

Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.

Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.

Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters, providing an indication of its reliability during normal usage.

For many benzothiazole derivatives, validated HPLC methods have demonstrated high levels of purity, often exceeding 99%. The precise retention time of the main peak serves as a qualitative identifier, while the peak area is used for quantitative assessment of purity.

Table 1: Illustrative HPLC Parameters for Purity Analysis of Benzothiazole Derivatives

| Parameter | Typical Conditions |

| Instrument | High-Performance Liquid Chromatography System |

| Column | C18 (e.g., 250 mm x 4.6 mm, 5 µm) |

| Mobile Phase | Acetonitrile and Water (or buffer) mixture |

| Elution Mode | Isocratic or Gradient |

| Flow Rate | 0.8 - 1.2 mL/min |

| Detection | UV at a specific wavelength (e.g., 249 nm) |

| Injection Volume | 10 - 20 µL |

| Column Temperature | Ambient or controlled (e.g., 30 °C) |

Gas Chromatography-Mass Spectrometry (GC-MS) for Environmental Quantification

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful and highly sensitive analytical technique employed for the detection and quantification of organic compounds, such as dichlorobenzothiazole derivatives, in various environmental matrices. This method is particularly well-suited for volatile and semi-volatile compounds and offers excellent selectivity and sensitivity, which are crucial for trace-level analysis in complex samples like water, soil, and sediment.

The workflow for environmental quantification using GC-MS typically begins with sample preparation, a critical step to extract the target analytes from the sample matrix and concentrate them to a level suitable for detection. Common extraction techniques for benzothiazoles from aqueous samples include Solid-Phase Extraction (SPE) and Solid-Phase Microextraction (SPME). For solid samples like soil and sediment, methods such as Ultrasonic Extraction (UE) followed by SPE cleanup, or Pressurized Liquid Extraction (PLE) are often utilized. The choice of extraction method and solvent is optimized to maximize the recovery of the target dichlorobenzothiazole.

Following extraction, the sample is introduced into the GC system. The GC separates the components of the mixture based on their volatility and interaction with the stationary phase of the chromatographic column (e.g., a DB-5MS column). The temperature of the GC oven is programmed to ramp up over time, allowing for the sequential elution of compounds with different boiling points.

As the separated compounds exit the GC column, they enter the mass spectrometer. In the MS, the molecules are ionized, typically by electron impact (EI), which fragments them into characteristic patterns. The mass spectrometer then separates these fragments based on their mass-to-charge ratio (m/z) and detects them. The resulting mass spectrum serves as a "fingerprint" for a specific compound, allowing for its unambiguous identification. For enhanced selectivity and to minimize matrix interference, a tandem mass spectrometer (MS/MS) may be used. In this setup, a specific precursor ion is selected, fragmented, and then one or more product ions are monitored.

Method validation is essential to ensure the accuracy and reliability of the quantification results. This involves assessing parameters such as linearity, limit of detection (LOD), limit of quantification (LOQ), precision (repeatability and reproducibility), and accuracy (recovery). For benzothiazoles in environmental samples, LOQs in the range of nanograms per liter (ng/L) for water and nanograms per gram (ng/g) for solid matrices have been reported.

Table 2: Typical GC-MS Parameters for the Analysis of Benzothiazoles in Environmental Samples

| Parameter | Typical Conditions |

| Instrument | Gas Chromatograph coupled to a Mass Spectrometer (GC-MS or GC-MS/MS) |

| Column | DB-5MS (or equivalent), 30 m x 0.25 mm, 0.25 µm film thickness |

| Carrier Gas | Helium |

| Injection Mode | Splitless |

| Injector Temperature | 280 °C |

| Oven Program | Initial temperature hold, followed by a temperature ramp (e.g., 120 °C hold for 3 min, then ramp to 320 °C) |

| Ionization Mode | Electron Impact (EI) at 70 eV |

| Mass Analyzer | Quadrupole or Triple Quadrupole |

| Acquisition Mode | Selected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM) |

Biological Assay Methodologies

In Vitro Growth Inhibition Assays (e.g., Two-Fold Dilution, Cup Plate, Diffusion Methods)

The antimicrobial potential of dichlorobenzothiazole derivatives is commonly evaluated through a battery of in vitro growth inhibition assays. These assays are designed to determine the ability of a compound to inhibit the growth of or kill various microorganisms, including Gram-positive and Gram-negative bacteria, as well as fungal strains. The most frequently used methods include agar (B569324) disc diffusion, cup plate, and broth dilution techniques.

Agar Disc Diffusion and Cup Plate Methods: These are qualitative or semi-quantitative diffusion methods used for the initial screening of antimicrobial activity. In the agar disc diffusion method, a sterile paper disc impregnated with a known concentration of the test compound is placed on an agar plate that has been uniformly inoculated with a specific microorganism. In the cup plate method, a well or cup is created in the agar, and the test solution is added to it. The plate is then incubated under conditions suitable for microbial growth. If the compound possesses antimicrobial activity, it will diffuse into the agar and inhibit the growth of the microorganism, resulting in a clear zone of inhibition around the disc or cup. The diameter of this zone is measured in millimeters and provides an indication of the compound's potency.